molecular formula C14H10N4S B2910086 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline CAS No. 860789-72-6

2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline

Cat. No.: B2910086
CAS No.: 860789-72-6
M. Wt: 266.32
InChI Key: SKDWFBVXJABUFE-UHFFFAOYSA-N
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Description

2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of thiazole, triazole, and quinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline typically involves the formation of the thiazole and triazole rings followed by their fusion with the quinoline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can form the thiazole ring, which is then fused with a triazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production. The use of microwave irradiation and polyphosphoric acid (PPA) has been reported to enhance the reaction rates and yields in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Mechanism of Action

The mechanism of action of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation. The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline is unique due to its combined structural features of thiazole, triazole, and quinoline, which confer a broad spectrum of biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

6-methyl-5-quinolin-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-9-13(19-14-15-8-16-18(9)14)12-7-6-10-4-2-3-5-11(10)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWFBVXJABUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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